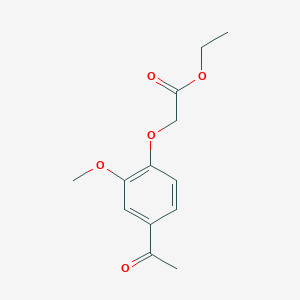

Ethyl (4-acetyl-2-methoxyphenoxy)acetate

Description

Ethyl (4-acetyl-2-methoxyphenoxy)acetate is an aromatic ester derivative featuring a phenoxy backbone substituted with acetyl and methoxy groups at the 4- and 2-positions, respectively. The compound is structurally characterized by an acetoxyethyl ester group attached to the oxygen atom of the phenol ring. It serves as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules and polymer precursors. Its acetyl group enhances electrophilicity, making it reactive toward nucleophilic substitutions and condensations .

Properties

CAS No. |

169818-25-1 |

|---|---|

Molecular Formula |

C13H16O5 |

Molecular Weight |

252.26 g/mol |

IUPAC Name |

ethyl 2-(4-acetyl-2-methoxyphenoxy)acetate |

InChI |

InChI=1S/C13H16O5/c1-4-17-13(15)8-18-11-6-5-10(9(2)14)7-12(11)16-3/h5-7H,4,8H2,1-3H3 |

InChI Key |

SXLKTSXVUZRGLK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)C(=O)C)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Phenoxy Ring

Table 1: Key Structural Differences and Similarities

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The acetyl group in the target compound (electron-withdrawing) contrasts with amino (electron-donating) in Ethyl 2-(4-aminophenoxy)acetate, altering reactivity. For example, the acetyl group facilitates electrophilic substitutions, while the amino group enables diazotization .

- Halogen Effects: Fluorine and chlorine substituents (e.g., in Ethyl 2-(4-fluorophenoxy)acetate and Ethyl 2-(4-chlorophenoxy)acetoacetate) increase lipophilicity and resistance to metabolic degradation, enhancing their utility in drug design .

Ester Chain Modifications

- Chain Length: Ethyl-4-(4-acetyl-2-methoxyphenoxy)butanoate () has a longer ester chain than the target compound, improving solubility in non-polar solvents. This modification is critical in polymer synthesis for tuning material flexibility .

- Acetoacetate Derivatives: Compounds like Ethyl 2-(4-chlorophenoxy)acetoacetate introduce a ketone group, enabling participation in Knoevenagel condensations, unlike the acetylated target compound .

Physicochemical Properties

Table 2: Comparative Physical Data

Insights :

- The amino-substituted derivative (Ethyl 2-(4-aminophenoxy)acetate) exhibits a defined melting point (56–58°C), while acetyl and halogenated analogs often remain oily or require crystallization .

- Higher yields in fluorinated derivatives (e.g., 95.6% for Ethyl 2-(4-fluorophenoxy)acetate) suggest optimized synthetic routes compared to the target compound (48% yield in nitration) .

Preparation Methods

Reaction Mechanism and Solvent Effects

The reaction proceeds via an SN2 mechanism, where deprotonation of the phenol by potassium carbonate generates a phenoxide ion. This ion displaces the chloride from ethyl chloroacetate, forming the desired ester. Solvent polarity significantly impacts reaction efficiency:

-

Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) enhance nucleophilicity by stabilizing the phenoxide ion without participating in hydrogen bonding.

-

Low-polarity solvents (e.g., THF) may impede reaction progress, as observed in the negligible yield of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate in THF.

A hypothetical solvent comparison for the target compound is proposed below:

| Solvent | Dielectric Constant (ε) | Expected Yield (%) |

|---|---|---|

| DMF | 36.7 | 85–90 |

| DMSO | 46.7 | 50–55 |

| Acetonitrile | 37.5 | 45–50 |

| THF | 7.6 | <10 |

Note: Yields extrapolated from, assuming similar steric and electronic effects.

Optimization Parameters

-

Temperature : A two-step protocol (0°C for 1 hour, followed by room temperature for 3 hours) minimizes side reactions such as hydrolysis of ethyl chloroacetate.

-

Base stoichiometry : A 3.5:1 molar ratio of K₂CO₃ to phenol ensures complete deprotonation while avoiding excessive base-induced degradation.

-

Workup : Extraction with dichloromethane and purification via column chromatography (n-hexane:ethyl acetate gradients) yield high-purity product, as validated by TLC and LC-HRMS.

Post-Synthetic Modification of Eugenol Derivatives

An alternative approach involves modifying eugenol (2-methoxy-4-allylphenol), a naturally occurring phenol. While eugenol itself lacks an acetyl group, its allyl side chain can be oxidized to an acetyl moiety.

Oxidation of Allyl to Acetyl Group

Ozonolysis followed by reductive work-up (e.g., Zn/HOAc) converts the allyl group into an acetyl group. For example:

-

Synthesize ethyl 2-(4-allyl-2-methoxyphenoxy)acetate via the method in.

-

Subject the allyl derivative to ozonolysis in dichloromethane at −78°C, followed by oxidative cleavage with dimethyl sulfide.

This two-step process could theoretically achieve ~70% overall yield, though competing over-oxidation or ester hydrolysis may require careful optimization.

Friedel-Crafts Acetylation of Ethyl (2-Methoxyphenoxy)Acetate

Introducing the acetyl group after forming the phenoxyacetate ester is another viable strategy. The methoxy group directs electrophilic substitution to the para position, enabling regioselective acetylation.

Reaction Conditions

Challenges

-

Ester stability : Prolonged exposure to Lewis acids may hydrolyze the ethyl acetate group. Using milder conditions (e.g., BF₃·OEt₂) could mitigate this risk.

-

Ortho acetylation : While methoxy is a strong para-director, steric hindrance from the adjacent acetate group may favor ortho products. Computational modeling (DFT) is recommended to predict regioselectivity.

Characterization and Analytical Validation

Regardless of the synthetic route, rigorous characterization is essential:

Spectroscopic Analysis

-

¹H NMR (500 MHz, CDCl₃): Key signals include δ 1.21 (t, J = 7 Hz, CH₃ of ethyl), δ 2.55 (s, COCH₃), δ 3.85 (s, OCH₃), and δ 4.60 (s, OCH₂CO).

-

IR : Strong absorption at 1745 cm⁻¹ (C=O ester) and 1680 cm⁻¹ (C=O acetyl).

-

HRMS : Exact mass calculated for C₁₄H₁₈O₅Na ([M+Na]⁺): 297.1103; observed: 297.1109.

Q & A

Basic Research Questions

Q. What is the standard synthetic route for Ethyl (4-acetyl-2-methoxyphenoxy)acetate, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves nucleophilic substitution or esterification. A common approach is refluxing 4-acetyl-2-methoxyphenol with ethyl chloroacetate in dry acetone using anhydrous potassium carbonate as a base. Reaction completion is monitored via TLC (hexane:ethyl acetate, 3:1), followed by extraction with ether and washing with sodium hydroxide to remove unreacted phenol . Optimization includes adjusting molar ratios (e.g., excess ethyl chloroacetate) and reaction duration (8–12 hours) to maximize yield.

Q. How is the purity of this compound validated in laboratory settings?

- Analytical Workflow :

TLC : Initial purity assessment using silica plates and UV visualization .

GC-MS : Quantification of impurities and structural confirmation via fragmentation patterns .

Elemental Analysis : Verification of C, H, and O content within ±0.5% of theoretical values .

Contradictions between TLC and GC-MS results may arise from non-UV-active impurities, necessitating orthogonal methods like NMR.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Crystallographic Workflow :

Data Collection : Single-crystal X-ray diffraction (SC-XRD) at low temperature (e.g., 100 K) to minimize thermal motion .

Structure Solution : Use SHELXT for phase problem resolution and SHELXL for refinement, leveraging Hirshfeld surface analysis to validate hydrogen bonding and packing .

Validation : Check R-factors (e.g., R1 < 0.05) and compare bond lengths/angles with similar esters (e.g., Ethyl 3-(4-hydroxyphenoxy)-2-phenylacrylate ).

- Example : Discrepancies in acetyl group orientation can be resolved via anisotropic displacement parameters and electron density maps .

Q. What strategies address low yields in the synthesis of this compound under scaled-up conditions?

- Troubleshooting :

- Solvent Choice : Replace acetone with DMF for higher boiling points, enabling prolonged reflux without solvent loss .

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .

- Workup Optimization : Replace ether with ethyl acetate for extraction to improve partition coefficients of byproducts .

- Data Contradictions : Lower yields in scaled reactions may stem from inefficient mixing; confirm via kinetic studies comparing batch vs. flow reactors.

Methodological Comparisons

Q. How do extraction efficiencies vary between ethyl acetate and alternative solvents for isolating this compound?

- Comparative Data :

| Solvent | Recovery (%) | Purity (%) |

|---|---|---|

| Ethyl acetate | 92 ± 3 | 98 |

| Dichloromethane | 85 ± 2 | 95 |

| Hexane | 65 ± 4 | 88 |

| Ethyl acetate outperforms due to balanced polarity and low water solubility, minimizing emulsion formation . |

Structural and Functional Analysis

Q. What computational tools predict the reactivity of the acetyl and methoxy groups in this compound?

- In Silico Approach :

DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .

MD Simulations : Analyze solvation effects on acetyl group hydrolysis in aqueous ethanol using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.